4H-1-Benzopyran-4-one, 7-hydroxy-2-(trifluoromethyl)-
Description
4H-1-Benzopyran-4-one, 7-hydroxy-2-(trifluoromethyl)- is a chemical compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a trifluoromethyl group at the 2-position and a hydroxy group at the 7-position on the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Properties
Molecular Formula |
C10H5F3O3 |
|---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
7-hydroxy-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C10H5F3O3/c11-10(12,13)9-4-7(15)6-2-1-5(14)3-8(6)16-9/h1-4,14H |
InChI Key |
VSJSNBRDPSQPGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=CC2=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-2-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-hydroxyacetophenone with trifluoroacetic anhydride, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4H-1-Benzopyran-4-one, 7-hydroxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzopyran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 7-oxo-2-(trifluoromethyl)-4H-1-benzopyran-4-one.
Reduction: Formation of 7-hydroxy-2-(trifluoromethyl)-4H-1-benzopyran-4-ol.
Substitution: Formation of derivatives with substituted trifluoromethyl groups.
Scientific Research Applications
4H-1-Benzopyran-4-one, 7-hydroxy-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7-position can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
- 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-
- 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-
Comparison: 4H-1-Benzopyran-4-one, 7-hydroxy-2-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it potentially more effective in certain biological applications compared to its analogs that lack the trifluoromethyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
